molecular formula C17H14N4OS B2867755 (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1234840-98-2

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B2867755
CAS No.: 1234840-98-2
M. Wt: 322.39
InChI Key: FJPCWRUXSNKMSQ-UHFFFAOYSA-N
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Description

(3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is an intriguing organic compound that has garnered interest due to its unique structural characteristics and potential applications in various scientific fields. This compound belongs to a class of organic molecules that contain multiple aromatic rings, making it relevant for medicinal chemistry and synthetic biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves a multi-step organic reaction process:

  • Starting Materials: : The synthesis starts with the preparation of 3,4-dihydroisoquinoline and 2-pyrazine thiazole derivatives.

  • Condensation Reaction: : These two intermediates undergo a condensation reaction facilitated by an appropriate base (e.g., sodium hydroxide) under reflux conditions.

  • Purification: : The resulting crude product is purified using column chromatography to yield the desired compound with high purity.

Industrial Production Methods

For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and solvent recycling techniques to ensure an environmentally sustainable process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various types of chemical reactions, including:

  • Oxidation: : It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : It can undergo nucleophilic substitution reactions due to the presence of heteroatoms in its structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Solvents: : Ethanol, methanol, dichloromethane

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The oxidation of the compound may yield various oxygenated derivatives, while reduction can lead to the formation of fully or partially saturated products

Scientific Research Applications

Chemistry

In synthetic chemistry, (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is employed as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel organic compounds.

Biology

In biological research, this compound might be utilized to study interactions with various biological macromolecules, such as enzymes and proteins, due to its potential binding affinity.

Medicine

The compound holds promise in medicinal chemistry for developing new therapeutic agents. Its structure may allow it to act as a scaffold for designing drugs with specific targets, such as enzymes, receptors, or ion channels.

Industry

Industrially, this compound can be used in the development of specialty chemicals or advanced materials, given its potential reactivity and stability.

Mechanism of Action

The mechanism of action of (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone largely depends on its interaction with molecular targets. These may include:

  • Binding to Enzymes: : It may inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.

  • Receptor Modulation: : It can interact with cellular receptors, potentially acting as an agonist or antagonist, affecting signal transduction pathways.

  • Pathways: : The compound might influence specific biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar compounds in structure and function include:

  • (3,4-Dihydroisoquinolin-2-yl)phenylmethanone: : Similar base structure but different substituents.

  • (2-(Pyrazin-2-yl)thiazol-4-yl)methanone derivatives: : These may vary in the attached functional groups, affecting their reactivity and applications.

Uniqueness

What sets (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone apart is its dual ring structure combining both 3,4-dihydroisoquinoline and 2-pyrazine thiazole motifs. This dual structure imparts unique reactivity patterns and binding affinities that can be exploited in various scientific and industrial applications.

That's a solid overview for you

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-17(21-8-5-12-3-1-2-4-13(12)10-21)15-11-23-16(20-15)14-9-18-6-7-19-14/h1-4,6-7,9,11H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPCWRUXSNKMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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